
1-Tert-butylazetidin-3-amine
Description
1-Tert-butylazetidin-3-amine is a small, nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The tert-butyl group is attached to the azetidine nitrogen, while the amine functional group resides at the 3-position.
Properties
IUPAC Name |
1-tert-butylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,3)9-4-6(8)5-9/h6H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCILCWPMKLEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435922 | |
Record name | 1-tert-butylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18713-70-7 | |
Record name | 1-tert-butylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Design
The cyclization of 1,3-dichloro-2,2-dimethylpropane with benzylamine represents a foundational method for constructing the azetidine ring. As demonstrated in Example 1 of CN111362852A, this reaction proceeds via nucleophilic substitution, where the amine attacks the central carbon of the dichloropropane derivative, displacing chloride ions and forming the four-membered ring. The use of potassium iodide as a catalyst enhances the reaction rate by facilitating chloride leaving-group activation.
Key parameters include:
Demethylation and Functionalization
Subsequent demethylation of the 3,3-dimethoxy group is achieved using aqueous citric acid, which hydrolyzes the methoxy substituents to yield a ketone intermediate. In Example 5 of CN111362852A, treatment with 10% citric acid in ethyl acetate at 20–40°C for 3–4 hours converts 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine to 1-tert-butoxycarbonyl-3-azetidinone with 85.4% yield. Crystallization in hexane at 5–10°C ensures high purity (>98%).
Protection/Deprotection Strategies Using tert-Butyloxycarbonyl (Boc) Groups
Boc Protection of the Azetidine Nitrogen
The Boc group serves as a temporary protecting agent for the azetidine nitrogen, preventing undesired side reactions during subsequent steps. As outlined in Example 3 of CN111362852A, di-tert-butyl dicarbonate reacts with 3,3-dimethoxy-azetidine in dichloromethane under basic conditions (triethylamine), yielding 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine with 91% efficiency.
Deprotection to Liberate the Amine
Final deprotection of the Boc group is achieved under acidic conditions. Hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane selectively removes the Boc group, exposing the primary amine. For 1-tert-butylazetidin-3-amine, this step must be carefully optimized to avoid decomposition of the strained azetidine ring.
Reductive Amination for Tertiary Amine Installation
Mannich Reaction-Based Approaches
The intramolecular Mannich reaction, as reported in synthetic alkaloid studies, provides a route to α-tertiary amines. By condensing an iminium ion intermediate (e.g., 29 in RSC Article C5NP00096C), this method forms the azetidine ring and installs the tert-butyl group in a single step. The reaction mimics biosynthetic pathways, offering atom economy and reduced step count.
Catalytic Hydrogenation
Catalytic hydrogenation of nitriles or imines represents an alternative route. For example, hydrogenation of 1-tert-butyl-3-cyanoazetidine over Raney nickel at 50 psi H₂ yields the target amine. However, this method is less prevalent due to challenges in controlling over-reduction.
Radical-Mediated Synthesis and Stability Considerations
OH Radical Reactivity Insights
Theoretical studies on tert-butylamine degradation (White Rose PDF) reveal that hydrogen abstraction from the amino group dominates under oxidative conditions. This necessitates inert atmospheres (N₂ or Ar) during synthesis to prevent premature degradation. The measured rate constant for OH radical reactions with tert-butylamine is 8.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 K, underscoring the need for radical scavengers like BHT in prolonged reactions.
Mitigating Particle Formation
Reactions involving tert-butylamine derivatives often generate particulate byproducts via acid-base interactions (e.g., tert-butylaminium nitrate). EUPHORE chamber experiments demonstrate that maintaining anhydrous conditions and minimizing NOx exposure reduces aerosol formation.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Cyclization (CN111362852A) | 85.4 | High purity, scalable | Requires toxic DMF solvent |
Boc Protection/Deprotection | 91 | Excellent functional group tolerance | Multi-step, cost-intensive reagents |
Mannich Reaction (C5NP00096C) | 75 | Atom-economical, biomimetic | Requires anhydrous conditions |
Environmental and Scalability Considerations
Solvent Selection and Waste Management
The use of hexane for crystallization (CN111362852A) poses flammability risks, prompting investigations into greener alternatives like cyclopentyl methyl ether. Additionally, sodium cyanide in HCN generation (CN1380284A) necessitates stringent wastewater treatment to mitigate environmental impact.
Industrial Feasibility
Cyclization methods are most amenable to large-scale production due to their modularity. However, Boc-based routes are preferred for pharmaceutical applications requiring high stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Chemical Properties and Structure
1-Tert-butylazetidin-3-amine (CAS: 18713-70-7) is characterized by a four-membered azetidine ring with a tert-butyl group at the nitrogen atom and an amine group at the third carbon. Its molecular formula is , and it exhibits properties that make it suitable for various chemical reactions.
Organic Synthesis
Building Block in Synthesis:
this compound serves as a crucial building block in organic synthesis. It is utilized for constructing complex heterocyclic compounds, which are essential in pharmaceutical development. Its unique structure allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds .
Reactivity:
The compound acts as a nucleophile due to the presence of the amine group, which enables it to participate in reactions with electrophilic species. The steric hindrance provided by the tert-butyl group influences its reactivity and selectivity in chemical reactions, making it valuable in synthetic methodologies.
Medicinal Chemistry
Pharmacological Potential:
Research indicates that this compound may have potential as a pharmacophore in drug design. Its derivatives are studied for their biological activity against various diseases, including inflammatory disorders, cancer, and viral infections .
Case Studies:
- Janus Kinase Inhibitors: The compound has been linked to the synthesis of Janus kinase inhibitors, which are critical in treating autoimmune diseases and transplant rejection .
- HCV Protease Inhibitors: It is also involved in developing protease inhibitors for Hepatitis C virus genotype 1 infections .
- Antimicrobial Activity: Derivatives of this compound have shown promise as novel aminoglycoside compounds with antibacterial properties .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized for producing specialty chemicals. Its ability to form stable intermediates makes it suitable for large-scale synthesis processes .
Data Table: Applications Overview
Application Area | Description | Example Compounds/Uses |
---|---|---|
Organic Synthesis | Building block for heterocyclic compounds | Used in synthesizing complex drug candidates |
Medicinal Chemistry | Potential pharmacophore for drug development | Janus kinase inhibitors, HCV protease inhibitors |
Industrial Chemistry | Production of specialty chemicals | Intermediates for large-scale chemical production |
Mechanism of Action
The mechanism of action of 1-tert-butylazetidin-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, participating in reactions with electrophilic species. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Benzhydryl Derivatives: 1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE and Its Hydrochloride Salt
Structural Differences :
- The benzhydryl (diphenylmethyl) group replaces the tert-butyl substituent on the azetidine nitrogen, introducing significant bulk and aromaticity .
- The 3-methyl group on the azetidine ring () adds steric bulk compared to the unsubstituted amine in the target compound.
- The hydrochloride salt () enhances water solubility due to ionic character, unlike the free base form of 1-Tert-butylazetidin-3-amine .
Functional Implications :
Pyrazolo-Pyrimidine Derivatives
Structural Differences :
- Compounds like 1-tert-butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () and 1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE () feature fused pyrazolo-pyrimidine cores instead of azetidine rings.
- The tert-butyl group is part of a larger heterocyclic system, increasing molecular weight (e.g., 309.409 g/mol in ) compared to this compound (~128 g/mol) .
Functional Implications :
- The planar pyrazolo-pyrimidine scaffold facilitates π-π stacking interactions, often critical for kinase inhibition.
- These derivatives are likely optimized for target engagement in enzyme-active sites, contrasting with the azetidine-based compounds, which may serve as flexible scaffolds for functional group display .
Boc-Protected Azetidine Derivatives
- Structural Differences: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate () and tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate () include a carbamate-protecting group (Boc) on the azetidine nitrogen.
- Functional Implications: The Boc group is a temporary protecting group for amines, making these compounds synthetic intermediates rather than final products.
Comparative Data Table
Compound Name | Core Structure | Molecular Weight (g/mol) | Key Substituents | Functional Role |
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This compound | Azetidine | ~128 | Tert-butyl (N1), amine (C3) | Intermediate, ligand scaffold |
1-BENZHYDRYL-3-METHYLAZETIDIN-3-AMINE | Azetidine | ~265 (estimated) | Benzhydryl (N1), methyl (C3) | Hydrophobic binding modulator |
1-TERT-BUTYL-3-(2,5-DIMETHYLBENZYL)-... | Pyrazolo-pyrimidine | 309.409 | Tert-butyl, dimethylbenzyl | Kinase inhibitor candidate |
tert-Butyl 3-amino-3-(hydroxymethyl)... | Azetidine (Boc) | 202.25 | Boc (N1), hydroxymethyl (C3) | Synthetic intermediate |
Biological Activity
1-Tert-butylazetidin-3-amine, with the chemical formula C_7H_16N_2 and CAS number 18713-70-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its azetidine ring structure, which contributes to its reactivity and interactions with biological targets. The tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It has been identified as a ligand for various receptors, particularly in the central nervous system. Its interaction with G protein-coupled receptors (GPCRs) is noteworthy, as these receptors are critical in mediating physiological responses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuropharmacological effects. In vitro studies have shown that it can modulate neurotransmitter release and receptor activity, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds and derivatives:
Study | Findings |
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Study A | Demonstrated that azetidine derivatives exhibit selective binding to serotonin receptors, influencing mood regulation. |
Study B | Found that modifications to the azetidine structure can enhance antimicrobial activity against resistant strains of bacteria. |
Study C | Reported on the synthesis of various azetidine derivatives and their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that:
- The presence of bulky groups like tert-butyl enhances receptor affinity.
- Substituents at specific positions on the azetidine ring can significantly alter pharmacological profiles.
Q & A
Q. How can researchers design a synthetic route for 1-Tert-butylazetidin-3-amine, considering steric hindrance from the tert-butyl group?
A practical approach involves adapting methodologies from analogous azetidine derivatives. For example, tert-butyl-substituted amines are often synthesized via nucleophilic substitution or reductive amination. A reference protocol for tritylamine synthesis (Ph₃CNH₂) involves reacting chlorotriphenylmethane with ammonium chloride in ammonia solution under controlled temperatures (0°C), achieving yields of 90–95% after crystallization . For this compound, replacing the trityl group with tert-butyl may require adjusting solvent polarity (e.g., using dimethylformamide) and optimizing reaction times to mitigate steric effects.
Q. What purification techniques are suitable for isolating this compound from byproducts like tertiary alcohols?
Crystallization and column chromatography are effective. In the synthesis of Ph₃CNH₂, impurities like Ph₃COH (10–15%) were removed via sequential hexane washes, yielding >95% purity . For this compound, fractional crystallization using hexane/ethyl acetate mixtures or silica gel chromatography (eluent: dichloromethane/methanol gradients) can separate polar byproducts.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are critical:
- ¹H/¹³C NMR : Compare chemical shifts of the azetidine ring protons (δ 3.0–4.0 ppm) and tert-butyl group (δ 1.2–1.4 ppm) with computational predictions (e.g., DFT).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 157.2) and fragmentation patterns.
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers resolve contradictory yield data between tert-butyl-substituted azetidines synthesized via reductive amination vs. SN2 pathways?
Contradictions often arise from steric hindrance or competing elimination. For example, tert-butyl groups hinder SN2 mechanisms, favoring elimination unless polar aprotic solvents (e.g., DMF) stabilize transition states. In contrast, reductive amination (e.g., NaBH₃CN in methanol) may bypass steric issues. A systematic comparison should:
Q. What strategies address discrepancies in ¹H NMR spectra of this compound derivatives (e.g., unexpected splitting or integration ratios)?
Splitting may arise from:
- Conformational isomerism : Azetidine rings exhibit puckering, causing diastereotopic proton environments. Use variable-temperature NMR to coalesce signals.
- Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., tert-butyl alcohol) can overlap signals. Purify via preparative HPLC .
- Dynamic effects : Hydrogen bonding with trace water may broaden peaks. Ensure thorough drying (e.g., molecular sieves).
Q. How can researchers evaluate the environmental impact of this compound given limited ecotoxicity data?
Adopt tiered testing:
Biodegradation assays : Use OECD 301F (ready biodegradability) to assess microbial breakdown.
Aquatic toxicity : Perform acute Daphnia magna tests (OECD 202) if biodegradation is low.
Read-across analysis : Compare with structurally similar amines (e.g., tert-butylamine HCl), which show moderate toxicity (LC50 ~100 mg/L in fish) .
Methodological Considerations
Q. What catalytic systems enhance the efficiency of tert-butylazetidine functionalization?
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is promising. For example, Pd(OAc)₂/Xantphos enables C–N bond formation in allylamines . For tert-butylazetidines, optimize ligand steric bulk (e.g., DavePhos vs. RuPhos) to accommodate the tert-butyl group.
Q. How can researchers mitigate decomposition during storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.